What are the physical and chemical properties of N,N',N''-Tri-Boc-guanidine?
What are the physical and chemical properties of N,N',N''-Tri-Boc-guanidine?
Abstract
N,N',N''-Tris(tert-butoxycarbonyl)guanidine, commonly known as N,N',N''-Tri-Boc-guanidine, is a pivotal reagent in modern organic synthesis, particularly in medicinal chemistry and peptide science. Its unique structure, featuring three acid-labile Boc protecting groups on a guanidine core, offers a powerful tool for the controlled introduction of the guanidinium moiety. This guide provides an in-depth exploration of the physical and chemical properties of Tri-Boc-guanidine, offering field-proven insights into its synthesis, reactivity, handling, and applications for researchers, scientists, and drug development professionals.
Introduction and Core Concepts
The guanidinium group is a fundamental functional group in biological systems, most notably in the side chain of the amino acid arginine. Its persistent protonated state at physiological pH allows it to engage in crucial hydrogen bonding and electrostatic interactions, defining the structure and function of countless peptides and proteins. Consequently, the ability to synthetically install this group onto molecular scaffolds is of paramount importance in drug discovery and chemical biology.
N,N',N''-Tri-Boc-guanidine serves as a stable, crystalline, and manageable precursor for this purpose.[1] The three tert-butoxycarbonyl (Boc) groups serve a dual function: they temper the extreme basicity of the parent guanidine, making the compound less reactive and easier to handle, and they provide a protective mask that can be removed under specific acidic conditions to unveil the desired guanidinium group.[1] This reagent is particularly valued in reactions where a protected guanidine is transferred to a primary or secondary alcohol or amine, a process known as guanidinylation.[2][3]
Molecular and Physical Properties
The physical properties of N,N',N''-Tri-Boc-guanidine are critical for its practical use in the laboratory, influencing decisions regarding storage, solvent selection, and reaction setup. The key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl N-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylidene]carbamate | [4] |
| Synonyms | 1,2,3-Tris(tert-butoxycarbonyl)guanidine, Tri-Boc-guanidine | [1][4] |
| CAS Number | 216584-22-4 | [1][4][5][6] |
| Molecular Formula | C₁₆H₂₉N₃O₆ | [1][4][5][6] |
| Molecular Weight | 359.42 g/mol | [1][4][5][6] |
| Appearance | White to off-white crystalline powder or solid | [1] |
| Melting Point | 190 - 196 °C | [1][7] |
| Solubility | Soluble in many alcohols, esters (e.g., ethyl acetate), ketones (e.g., acetone), acetonitrile, and dichloromethane. Insoluble in diethyl ether and hexane. | [8] |
| Storage Conditions | Store sealed in a dry environment at 2-8°C | [5][7] |
Chemical Properties and Reactivity
Stability and Basicity
The electron-withdrawing nature of the three Boc groups significantly reduces the basicity of the central guanidine nitrogen atoms. This makes the compound stable under neutral and basic conditions, a key feature that distinguishes it from highly basic, unprotected guanidines. The predicted pKa is approximately 5.88, indicating it is a weak base.[7] It should be stored in a dry environment, as it can be sensitive to strong acids.[5]
Reactivity in Guanidinylation Reactions
The primary application of N,N',N''-Tri-Boc-guanidine is as a guanidinylating agent. It can react with nucleophiles, such as alcohols and amines, to transfer the tri-Boc-guanidinyl moiety.
Mitsunobu Reaction with Alcohols
A prominent application is the conversion of primary and secondary alcohols into protected guanidines via the Mitsunobu reaction.[2][3] This reaction involves activation of the alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).
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Causality: The Mitsunobu conditions create a highly electrophilic phosphonium-alkoxy intermediate. The N,N',N''-Tri-Boc-guanidine, despite its tempered basicity, is sufficiently nucleophilic to attack this intermediate, resulting in the formation of a C-N bond and yielding the desired protected arginine analog or other alkylated guanidine. This reaction is typically performed in an anhydrous solvent like tetrahydrofuran (THF).[2][9] Yields of up to 70% have been reported for these transformations.[2]
Acid-Mediated Deprotection
The cornerstone of Boc-group utility is its lability under acidic conditions. The three Boc groups on N,N',N''-Tri-Boc-guanidine can be removed to release the free guanidinium salt.
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Mechanism: The deprotection is initiated by protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the collapse of the intermediate, releasing a stable tert-butyl cation, carbon dioxide, and the deprotected amine.[10][11]
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Expert Insight: The generation of the reactive tert-butyl cation is a critical consideration.[11] This electrophile can cause side reactions by alkylating nucleophilic residues, such as the indole ring of tryptophan or the sulfur of methionine, especially in peptide synthesis.[11] To prevent these unwanted modifications, "scavengers" like triisopropylsilane (TIS) or water are typically included in the deprotection cocktail to trap the carbocation.[11]
Synthesis and Purification
N,N',N''-Tri-Boc-guanidine is not typically synthesized from simple guanidine hydrochloride in a single step due to over- and under-alkylation issues. A more controlled approach involves the stepwise protection of guanidine or the acylation of a di-protected intermediate.[9] While several routes exist, a common laboratory-scale approach involves the reaction of a di-protected guanidine with di-tert-butyl dicarbonate (Boc₂O).
General Synthesis Workflow
The synthesis of guanidinylation reagents often starts from guanidine hydrochloride, which is first di-protected. The resulting N,N'-di-Boc-guanidine is then further acylated to yield the tri-protected product.[9][12]
Experimental Protocol: Synthesis of N,N',N''-Tri-Boc-guanidine from N,N'-Di-Boc-guanidine
This protocol is an illustrative example based on general acylation procedures.[9]
Materials:
-
N,N'-Di-Boc-guanidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add N,N'-Di-Boc-guanidine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to dissolve the starting material.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes.
-
Acylation: Dissolve Boc₂O (1.1 eq) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel. Dilute with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product is typically purified by flash chromatography on silica gel or by recrystallization to yield N,N',N''-Tri-Boc-guanidine as a white solid.[13]
Safety and Handling
N,N',N''-Tri-Boc-guanidine is classified as harmful if swallowed.[4] Standard laboratory safety precautions should be strictly followed.
-
GHS Classification: Acute Toxicity, Oral (Category 4).[4]
-
Hazard Statements: H302: Harmful if swallowed.[4]
-
Precautionary Statements: P264 (Wash hands thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth), P501 (Dispose of contents/container to an approved waste disposal plant).[4]
-
Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be performed in a well-ventilated fume hood.
-
First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[14] For skin contact, wash with soap and water.[14] If ingested, seek immediate medical attention.[14]
Conclusion
N,N',N''-Tri-Boc-guanidine stands as a highly effective and versatile reagent for the synthesis of complex molecules containing the guanidinium functional group.[1] Its stability, well-defined reactivity, and the predictable nature of its deprotection make it an indispensable tool in the arsenal of synthetic chemists. By understanding its core physical and chemical properties, as detailed in this guide, researchers can leverage its unique characteristics to advance projects in peptide synthesis, medicinal chemistry, and materials science, enabling the construction of novel bioactive compounds and functional materials.[1]
References
-
Synthesis and properties of novel guanidine bases. N,N′,N″-Tris(3-dimethylaminopropyl). (n.d.). ScienceDirect. Retrieved January 30, 2026, from [Link]
- Goodman, M., et al. (1998). Guanidinylation reagents. Google Patents.
-
Reddy, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Retrieved January 30, 2026, from [Link]
- Goodman, M., et al. (1998). WO1998052917A2 - Guanidinylation reagents. Google Patents.
-
Material Safety Data Sheet - Guanidine hydrochloride. (n.d.). Cole-Parmer. Retrieved January 30, 2026, from [Link]
-
N,N′,N′′-Tri-Boc-guanidine. (n.d.). Chongqing Chemdad Co., Ltd. Retrieved January 30, 2026, from [Link]
-
N,N',N''-Tri-Boc-guanidine. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]
-
Porcheddu, A., De Luca, L., & Giacomelli, G. (2009). A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. Synlett, 2009(20), 3368-3372. Retrieved January 30, 2026, from [Link]
-
A Mild and Inexpensive Procedure for the Synthesis of N,N′-Di-Boc-Protected Guanidines. (2009). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Baker, T. J., Tomioka, M., & Goodman, M. (2002). PREPARATION AND USE OF N,N'-DI-BOC-N"-TRIFLYLGUANIDINE. Organic Syntheses, 78, 91. Retrieved January 30, 2026, from [Link]
-
Goodman, M., et al. (1998). PCT. Googleapis.com. Retrieved January 30, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WO1998052917A2 - Guanidinylation reagents - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N',N''-Tri-Boc-guanidine | C16H29N3O6 | CID 10570451 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 216584-22-4|N,N',N''-Tri-boc-guanidine|BLD Pharm [bldpharm.com]
- 6. scbt.com [scbt.com]
- 7. N,Nμ,Nμμ-Tri-Boc-guanidine One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. BOC-GUANIDINE | 219511-71-4 [chemicalbook.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. EP0983232B1 - Guanidinylation reagents - Google Patents [patents.google.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
